molecular formula C9H11N3O3S B2582876 2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol CAS No. 312500-56-4

2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol

Cat. No.: B2582876
CAS No.: 312500-56-4
M. Wt: 241.27
InChI Key: PJQIEGCCVWOYIG-UHFFFAOYSA-N
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Description

2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol is a chemical compound with the molecular formula C9H11N3O3S and a molecular weight of 241.27 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol involves several steps. One common synthetic route includes the reaction of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with hydrazine hydrate, followed by the addition of ethylene oxide . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes .

Comparison with Similar Compounds

2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific hydrazino and ethanol functional groups, which contribute to its distinct reactivity and versatility in various applications.

Properties

IUPAC Name

2-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c10-12(5-6-13)9-7-3-1-2-4-8(7)16(14,15)11-9/h1-4,13H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQIEGCCVWOYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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